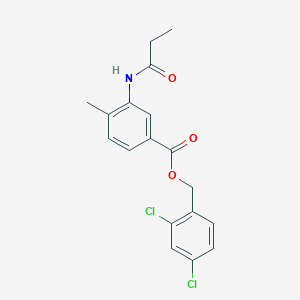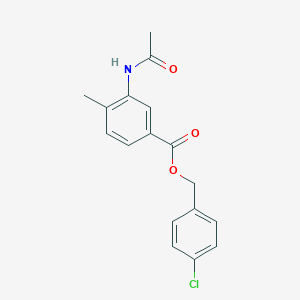![molecular formula C29H24O5S B338919 2-BIPHENYL-4-YL-2-OXOETHYL 4-{[(4-METHYLPHENYL)SULFONYL]METHYL}BENZOATE](/img/structure/B338919.png)
2-BIPHENYL-4-YL-2-OXOETHYL 4-{[(4-METHYLPHENYL)SULFONYL]METHYL}BENZOATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate is an organic compound that features a complex structure with multiple aromatic rings and functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate typically involves multiple steps, starting with the preparation of the biphenyl and benzoate components. The key steps include:
Formation of the Biphenyl Component: This can be achieved through a Suzuki coupling reaction between a halogenated biphenyl and a boronic acid derivative.
Preparation of the Benzoate Component: The benzoate moiety can be synthesized via esterification of benzoic acid with an appropriate alcohol.
Final Coupling: The final step involves coupling the biphenyl and benzoate components through a suitable linker, such as an oxoethyl group, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under strong oxidizing conditions.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of 2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Methylsulfonylphenyl)indole Derivatives: These compounds share a similar sulfonyl group and have been studied for their antimicrobial and anti-inflammatory activities.
Methyl 3-{[(4-methylphenyl)sulfonyl]amino}benzoate: Another compound with a similar sulfonyl group, known for its anti-proliferative effects against cancer cells.
Uniqueness
2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C29H24O5S |
|---|---|
Poids moléculaire |
484.6 g/mol |
Nom IUPAC |
[2-oxo-2-(4-phenylphenyl)ethyl] 4-[(4-methylphenyl)sulfonylmethyl]benzoate |
InChI |
InChI=1S/C29H24O5S/c1-21-7-17-27(18-8-21)35(32,33)20-22-9-11-26(12-10-22)29(31)34-19-28(30)25-15-13-24(14-16-25)23-5-3-2-4-6-23/h2-18H,19-20H2,1H3 |
Clé InChI |
LDTVUKFGMJDBKY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(C=C2)C(=O)OCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(C=C2)C(=O)OCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-[1,1'-biphenyl]-4-yl-2-oxoethyl 3-(acetylamino)-4-methylbenzoate](/img/structure/B338855.png)


![N-[4-[4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]phenyl]benzamide](/img/structure/B338861.png)

